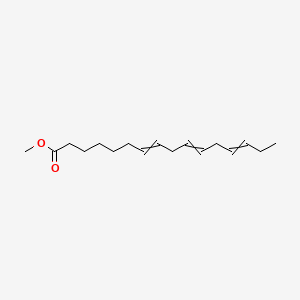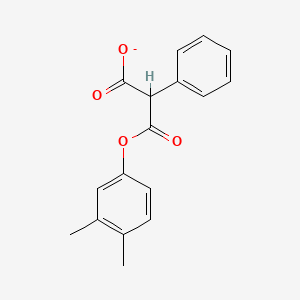
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is an organic compound that features a phenylpropanoate backbone with a dimethylphenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoic acid. This can be achieved through the reaction of the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 1-(Benzylamino)-3-(3,4-dimethylphenoxy)propan-2-ol
Uniqueness
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoate backbone with a dimethylphenoxy substituent makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
54941-65-0 |
|---|---|
Formule moléculaire |
C17H15O4- |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C17H16O4/c1-11-8-9-14(10-12(11)2)21-17(20)15(16(18)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)/p-1 |
Clé InChI |
OASFMZFYUHQEFW-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)C(C2=CC=CC=C2)C(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

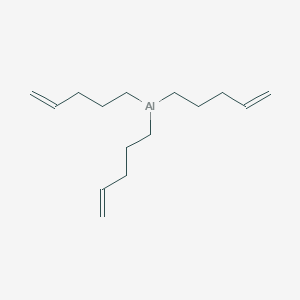
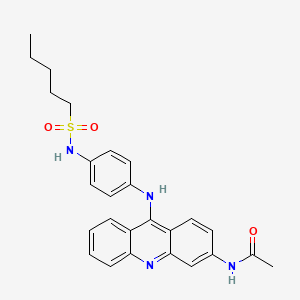
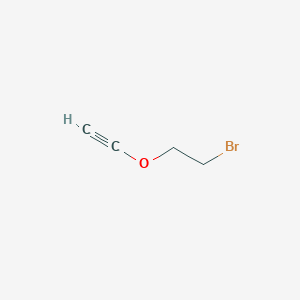
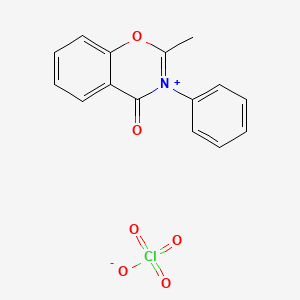
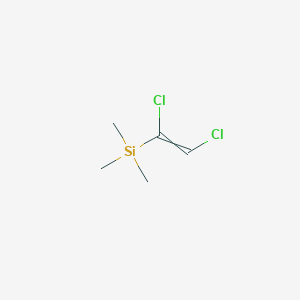
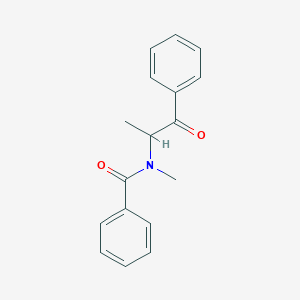
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
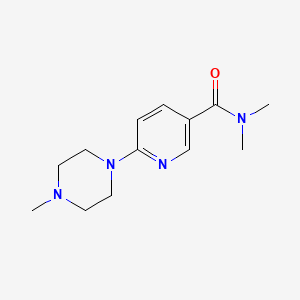
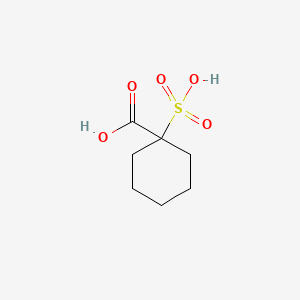
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
